3-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-1,3-benzoxazol-2(3H)-one
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Overview
Description
Indole is a heterocyclic compound and it’s a significant structure in natural products and drugs . It’s an important type of molecule that plays a main role in cell biology . The indole structure is found in many important synthetic drug molecules .
Synthesis Analysis
Indole derivatives have been synthesized for various biological activities . The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance .Molecular Structure Analysis
The molecular structure of indole consists of a benzene ring fused to a pyrrole ring . An indole is aromatic and has a molecular formula of C8H7N .Chemical Reactions Analysis
Indole undergoes electrophilic substitution, mainly at position 3 . Various natural compounds contain indole as a parent nucleus .Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary greatly depending on their specific structure . For example, the molecular weight of 2,3-dihydro-1H-indole is 119.1638 .Mechanism of Action
The mechanism of action of indole derivatives can vary widely depending on their specific structure and functional groups . They have been found to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[3-(2,3-dihydroindol-1-yl)-3-oxopropyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c21-17(19-11-9-13-5-1-2-6-14(13)19)10-12-20-15-7-3-4-8-16(15)23-18(20)22/h1-8H,9-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUWSFPNYNCXPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CCN3C4=CC=CC=C4OC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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